5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol

Vue d'ensemble

Description

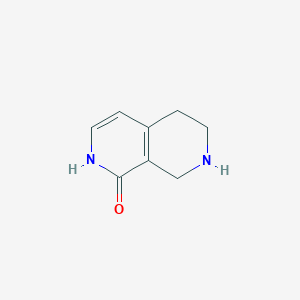

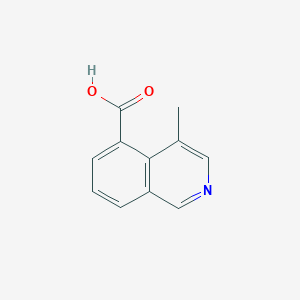

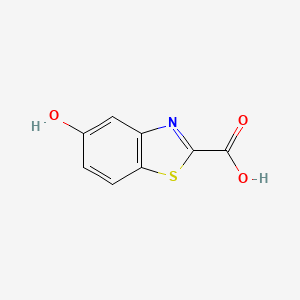

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a compound with the molecular formula C8H10N2O . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol involves several key steps. One method involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . Another method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol has been characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . Another reaction involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol include a molecular weight of 150.18 g/mol, a topological polar surface area of 41.1 Ų, and a hydrogen bond donor count of 2 .Applications De Recherche Scientifique

I have conducted a search on the scientific research applications of “5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol” and found several interesting uses for this compound. Below are six unique applications, each with its own detailed section:

Photochemical Transformation Studies

“5,6,7,8-Tetrahydro-2-naphthol” has been used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) .

Anticancer Properties

The naphthyridine core, when functionalized, has shown specific activities in anticancer research. For example, (phenoxy-aryl)urea appended naphthyridines act as sex hormone regulatory agents .

Anti-HIV Agents

N-arylated/chromone/acid appended naphthyridines have been identified as potential anti-HIV agents due to their specific functionalization .

Anti-Microbial Activities

Naphthyridines have been explored for their anti-microbial properties, which is an important area of research in developing new antibiotics .

Analgesic and Anti-Inflammatory Activities

These compounds have also been studied for their analgesic and anti-inflammatory activities, which could lead to new treatments for pain and inflammation .

Anti-Oxidant Activities

The antioxidant properties of naphthyridines are another area of interest due to the potential health benefits of antioxidants .

MilliporeSigma - Application of 5,6,7,8-Tetrahydro-2-naphthol Springer - Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

Mécanisme D'action

Target of Action

It is known that naphthyridines, the class of compounds to which 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol belongs, have a wide range of biological applications .

Mode of Action

It is known that the functionalization of the naphthyridine core can lead to specific activity .

Biochemical Pathways

Naphthyridines are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to have a wide range of pharmacological activities .

Orientations Futures

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJNHWPMWSWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)